Product packaging for Cyclohexanone, 2-(phenylseleno)-(Cat. No.:CAS No. 50984-16-2)

Cyclohexanone, 2-(phenylseleno)-

Cat. No.: B14672431
CAS No.: 50984-16-2
M. Wt: 253.21 g/mol
InChI Key: AFYXVSMGLRCTNR-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(phenylseleno)- is a valuable organoselenium reagent designed for synthetic organic chemistry research. Compounds featuring a phenylseleno group adjacent to a carbonyl on a cyclohexanone ring, such as the related 3-Methyl-2-(phenylseleno)cyclohexanone , are extensively used in synthetic methodologies. A key application of this compound class is in selenenylation-dehydroselenenylation reactions, which are critical for introducing unsaturation into carbonyl systems. The phenylseleno moiety can act as a versatile functional handle, enabling a range of subsequent transformations under mild oxidative or reductive conditions. This makes it a powerful building block for the synthesis of complex organic molecules, natural products, and other structurally diverse targets in a research setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14OSe B14672431 Cyclohexanone, 2-(phenylseleno)- CAS No. 50984-16-2

Properties

CAS No.

50984-16-2

Molecular Formula

C12H14OSe

Molecular Weight

253.21 g/mol

IUPAC Name

2-phenylselanylcyclohexan-1-one

InChI

InChI=1S/C12H14OSe/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2

InChI Key

AFYXVSMGLRCTNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)[Se]C2=CC=CC=C2

Origin of Product

United States

Chemical and Physical Properties of Cyclohexanone, 2 Phenylseleno

The physical and spectroscopic properties of Cyclohexanone (B45756), 2-(phenylseleno)- are crucial for its characterization and handling in a laboratory setting.

PropertyValue
Molecular Formula C₁₂H₁₄OSe
Molecular Weight 253.20 g/mol
Appearance Not explicitly stated in the provided search results, but likely a solid or oil at room temperature.
CAS Number 56955-58-9

Synthesis of Cyclohexanone, 2 Phenylseleno

Reaction of Cyclohexanone Enolates with Benzeneselenenyl Halides

The most common approach involves the deprotonation of cyclohexanone with a suitable base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This enolate is then reacted with an electrophilic selenium source, typically benzeneselenenyl chloride (PhSeCl) or benzeneselenenyl bromide (PhSeBr), to yield the desired α-phenylseleno ketone. wikipedia.orgorganicreactions.org This reaction is generally efficient and provides good yields of the product. nih.gov

Alternative methods include acid-catalyzed selanylation of the enol form of cyclohexanone. wikipedia.org More recent, environmentally friendly approaches have also been developed, such as photo-induced, metal-free α-selenylation of ketones. nih.gov

Stereochemical Aspects and Conformational Analysis of Cyclohexanone, 2 Phenylseleno

Chiral Synthesis and Enantioselective Access to Cyclohexanone (B45756), 2-(phenylseleno)- Stereoisomers

The synthesis of enantiomerically enriched chiral organoselenium compounds is a pivotal area of organic chemistry. nih.govresearchgate.net Accessing specific stereoisomers of Cyclohexanone, 2-(phenylseleno)- typically involves one of several key asymmetric strategies. These methods are designed to control the formation of the carbon-selenium bond at the C2 position of the cyclohexanone ring.

General routes for the asymmetric synthesis of chiral organoselenium compounds include:

Chiral Catalyst or Ligand-Controlled Methods : This approach involves the reaction of a prochiral cyclohexanone derivative, such as a silyl (B83357) enol ether, with an electrophilic selenium reagent in the presence of a chiral catalyst. Chiral Lewis acids or chiral phosphoric acids can coordinate to the substrate or reagent, creating a chiral environment that directs the attack of the selenium electrophile to one face of the enolate, resulting in an enantiomerically enriched product. nih.gov

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the cyclohexanone molecule. This auxiliary then directs the stereoselective introduction of the phenylseleno group. Subsequent removal of the auxiliary yields the chiral target molecule.

Substrate-Controlled Synthesis : In this method, a chiral substrate, often derived from the chiral pool (naturally occurring chiral molecules), is used as the starting material. The inherent chirality of the starting material directs the stereochemical outcome of the selenylation reaction. nih.gov

Electrophilic selenium reagents commonly used in these transformations include benzeneselenenyl chloride (PhSeCl), benzeneselenenyl triflate (PhSeOTf), and N-(phenylseleno)phthalimide (N-PSP). The reaction of these electrophiles with a pre-formed or in situ-generated cyclohexanone enolate is a primary method for constructing the C-Se bond. For instance, enantioselective selenocyclization reactions, catalyzed by chiral acids, have been developed for related alkene systems and represent a powerful strategy for generating chiral selenium-containing heterocycles. nih.gov

Conformational Preferences of 2-Substituted Cyclohexanone Systems Bearing Phenylseleno Moieties

The six-membered ring of cyclohexanone adopts a chair-like conformation to minimize strain. libretexts.org The introduction of a substituent at the C2 position leads to two possible diastereomeric chair conformers: one with the substituent in an axial position and one with it in an equatorial position. The equilibrium between these two conformers is governed by a combination of steric and electronic effects.

Influence of the Phenylseleno Substituent on Cyclohexanone Ring Conformation

For many 2-substituted cyclohexanones, the equatorial conformer is generally favored to avoid steric clashes known as 1,3-diaxial interactions. sapub.org However, for substituents bearing heteroatoms with lone pairs, such as the phenylseleno group, the axial conformer can be significantly stabilized.

Theoretical studies on analogous compounds like 2-methylselenocyclohexanone have shown that the stability of the axial conformation increases for second-row and heavier chalcogens. researchgate.net This means the preference for the axial position is greater for a selenoether (R-Se-) compared to an ether (R-O-). researchgate.net This counter-intuitive preference for the sterically more demanding axial position points to the importance of stabilizing electronic interactions. The exocyclic C=O bond slightly flattens the ring compared to cyclohexane, which alters the torsional and steric environment. researchgate.net

Computational Investigations (e.g., Density Functional Theory) of Conformational Isomers

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the subtle energetic differences between conformational isomers. researchgate.net Studies using methods like B3LYP and CBS-4 with extensive basis sets (e.g., 6-311+G**) have been performed on 2-substituted cyclohexanones to calculate the relative energies and structural parameters of the axial and equatorial conformers. researchgate.net

These calculations provide data on the relative electronic energies (ΔE) and Gibbs free energies (ΔG), which determine the equilibrium population of the conformers. For 2-methylselenocyclohexanone, a close model for the phenylseleno compound, calculations consistently show a greater stability for the axial conformer compared to its oxygen and sulfur analogues. researchgate.net

Table 1: Calculated Relative Energies for Axial vs. Equatorial Conformers of 2-Methylchalcogeno-Cyclohexanones This table presents representative trends based on computational data for analogous systems.

Compound Method ΔE (kcal/mol) (Eq - Ax) Predominant Conformer
2-Methoxycyclohexanone B3LYP/6-311+G** -0.92 Equatorial
2-Methylthiocyclohexanone B3LYP/6-311+G** +0.65 Axial
2-Methylselenocyclohexanone B3LYP/6-311+G** +1.01 Axial

Source: Data trends adapted from computational studies. researchgate.net

The positive values for the seleno- and thio- compounds indicate that the axial (Ax) conformer is lower in energy than the equatorial (Eq) conformer.

Analysis of Electronic Effects (e.g., Generalized Anomeric Effect, Gauche Effect) on Conformational Stability

The preference for the axial orientation of the phenylseleno group is primarily explained by favorable stereoelectronic interactions. researchgate.net Natural Bond Orbital (NBO) analysis, a computational technique, is used to dissect these interactions. nih.gov

Generalized Anomeric Effect (GAE) : This is the most significant stabilizing factor for the axial conformer. It involves the delocalization of electron density from a lone pair (n) on the selenium atom into the adjacent antibonding sigma orbital (σ) of the C1-C2 bond. This n(Se) → σ(C1-C2) interaction is a type of hyperconjugation. It is most effective when the donor lone pair orbital and the acceptor σ* orbital are anti-periplanar, a geometric arrangement that is perfectly achieved in the axial conformation. researchgate.net

Gauche Effect (GE) : This effect can also contribute to conformational preference, though its impact is generally considered less significant than the GAE in these systems. researchgate.net

Dipole-Dipole Interactions : In the equatorial conformer, the dipoles of the C-Se bond and the C=O bond are more aligned, leading to repulsion that destabilizes this form. In the axial conformer, these dipoles are further apart and more orthogonal, reducing this unfavorable electrostatic interaction. researchgate.net

NBO calculations quantify the stabilization energy (E(2)) associated with these orbital interactions, providing strong evidence for their role in conformational stability.

Table 2: Key NBO Interaction Energies in Axial 2-Methylselenocyclohexanone This table illustrates the key stabilizing interactions identified through NBO analysis in analogous systems.

Donor Orbital Acceptor Orbital Stabilization Energy E(2) (kcal/mol)
n(Se) σ*(C1-C2) 5.11
n(Se) σ*(C2-H) 0.58

Source: Data trends adapted from computational studies. researchgate.net

The large stabilization energy for the n(Se) → σ*(C1-C2) interaction in the axial conformer highlights the dominant role of the Generalized Anomeric Effect in controlling the conformational equilibrium of Cyclohexanone, 2-(phenylseleno)-. researchgate.net

Mechanistic Investigations of Key Reactions Involving Cyclohexanone, 2 Phenylseleno

Detailed Mechanistic Pathways of Organocatalyzed α-Selenenylation

The α-selenenylation of ketones and aldehydes, such as cyclohexanone (B45756), can be effectively promoted by organocatalysts like L-prolinamide and pyrrolidine (B122466) sulfonamides. acs.org This process introduces a phenylseleno group at the α-position to the carbonyl group.

The reaction mechanism, particularly when catalyzed by L-prolinamide, involves the formation of an enamine intermediate. acs.org Theoretical studies using ab initio methods and density functional theory (DFT) have shed light on this pathway. acs.org The key steps are as follows:

Enamine Formation: The catalyst, for instance L-prolinamide, reacts with the ketone (cyclohexanone) to form an enamine. This step activates the α-position of the ketone.

Nucleophilic Attack: The generated enamine then acts as a nucleophile, attacking the selenium atom of an electrophilic selenium reagent, such as N-(phenylseleno)phthalimide (NPSP). acs.org

Role of Hydrogen Bonding: The transition state of this reaction is stabilized by hydrogen bond interactions, which contributes to the efficiency of the catalysis. It has been shown that the energy of the transition state for the reaction catalyzed by prolinamide is lower than that promoted by proline, consistent with experimental observations. acs.org

The use of pyrrolidine trifluoromethanesulfonamide (B151150) has also been demonstrated to be an efficient catalyst for the α-selenenylation of ketones. acs.org

Elucidation of the Selenoxide Elimination Mechanism

One of the most synthetically useful reactions of α-phenylseleno ketones is the selenoxide elimination, which leads to the formation of α,β-unsaturated carbonyl compounds. wikipedia.orgoup.com This reaction proceeds through a well-defined mechanistic pathway.

The process is initiated by the oxidation of the selenium atom in 2-(phenylseleno)cyclohexanone to a selenoxide. mdpi.com Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), and ozone. mdpi.com

The core of the mechanism is an intramolecular syn-elimination. wikipedia.orgmdpi.com This involves a concerted process where the selenoxide oxygen acts as an internal base, abstracting a proton from the carbon atom adjacent to the selenium-bearing carbon. Simultaneously, the carbon-selenium bond cleaves, resulting in the formation of a carbon-carbon double bond. nih.gov The transition state for this elimination is characterized by a coplanar arrangement of the carbon-hydrogen and carbon-selenium bonds. wikipedia.org

This syn-elimination pathway has stereochemical implications. The reaction generally favors the formation of trans-olefins in acyclic systems. wikipedia.org In cyclic systems like cyclohexanone derivatives, the formation of endocyclic double bonds is preferred over exocyclic ones, provided a syn-hydrogen is available in the ring. wikipedia.org The reaction is known to proceed under very mild conditions, often at or below room temperature, which is a significant advantage over other pyrolytic syn-eliminations. oup.com The driving force for this facile reaction is attributed to the strong polarization of the Se-O bond, the high basicity of the oxygen atom, and the relative weakness of the C-Se bond. oup.com

Mechanistic Studies of C-Se Bond Formation in the Synthesis of Cyclohexanone, 2-(phenylseleno)-

The formation of the carbon-selenium (C-Se) bond is the initial and crucial step in the synthesis of Cyclohexanone, 2-(phenylseleno)-. Several methods exist for this transformation, often involving the reaction of a cyclohexanone enolate with an electrophilic selenium reagent.

A common and effective method involves the in situ generation of a lithium enolate of cyclohexanone by treatment with a strong base like lithium diisopropylamide (LDA). This enolate then undergoes a nucleophilic substitution reaction with an electrophilic selenium species, typically phenylselenyl chloride (PhSeCl).

Recent advancements have also explored metal-free and milder conditions for C-Se bond formation. For instance, the use of hypervalent iodine reagents can facilitate the generation of reactive selenenyl species from diselenides. researchgate.net Preliminary mechanistic studies suggest that the oxidation of a diselenide by a reagent like N-fluorobenzenesulfonimide (NFSI) can occur through a single-electron-transfer (SET) process, producing a selenenyl cationic radical. researchgate.net This radical species can then participate in the carboselenenylation of olefins. researchgate.net

Another approach involves the photoinduced, metal-free α-selenenylation of ketones. nih.gov Control experiments in these systems, where the reaction is inhibited by radical scavengers like TEMPO, suggest the involvement of a radical process. nih.gov

Radical-Mediated Processes in Organoselenium Chemistry Related to Cyclohexanone Derivatives

Radical reactions play a significant role in organoselenium chemistry and can be relevant to the synthesis and transformations of cyclohexanone derivatives. oup.com The relative ease of homolytic cleavage of certain organoselenium compounds forms the basis for numerous synthetic procedures. oup.com

In the context of C-Se bond formation, radical mechanisms have been proposed. For example, a mild radical cascade cyclization of N-arylacrylamides with diselenides for the synthesis of oxindoles proceeds via iodine oxidation, highlighting an eco-friendly process for constructing C–Se bonds. researchgate.net

Advanced Research Directions and Future Perspectives for Cyclohexanone, 2 Phenylseleno Chemistry

Development of Green and Sustainable Synthetic Protocols for α-Selenofunctionalization

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the α-selenofunctionalization of ketones, significant strides have been made to move away from harsh reagents and reaction conditions.

Another key area of development is the use of organocatalysis. Catalysts like L-prolinamide and pyrrolidine (B122466) trifluoromethanesulfonamide (B151150) have been shown to be effective in promoting the direct α-selenenylation of aldehydes and ketones with reagents like N-(phenylseleno)phthalimide. acs.org These organocatalytic methods often proceed under mild conditions and with high efficiency. acs.org Furthermore, the use of biocompatible solvents, such as polyethylene (B3416737) glycol (PEG), has been explored to enhance reaction efficiency and simplify the workup process, further contributing to the green credentials of these synthetic protocols. acs.org The application of these green methodologies to the synthesis of Cyclohexanone (B45756), 2-(phenylseleno)- offers a more sustainable route to this valuable synthetic intermediate.

Green Synthetic ProtocolCatalyst/PromoterKey Features
Photoinduced α-selenylationLight energy, organocatalyst (e.g., pyrrolidine)Metal-free, avoids photosensitizers, mild conditions. nih.govresearchgate.netrsc.org
Organocatalytic α-selenenylationL-prolinamide, pyrrolidine trifluoromethanesulfonamideHigh efficiency, mild reaction conditions. acs.org
Biocompatible SolventsPolyethylene Glycol (PEG)Enhanced reaction efficiency, simplified workup. acs.org

Exploration of Novel Reactivity and Cascade Reactions Involving Cyclohexanone, 2-(phenylseleno)-

Cyclohexanone, 2-(phenylseleno)- and its analogs are not merely synthetic curiosities; they are versatile platforms for constructing complex molecular architectures through novel and cascade reactions. The phenylseleno group can act as a linchpin, enabling a sequence of transformations in a single pot.

One area of active exploration is the use of α-seleno ketones as precursors to acyl radicals. researchgate.netresearchgate.net These highly reactive species can participate in a variety of carbon-carbon bond-forming reactions, opening up new avenues for molecular construction. For instance, the photoinduced decarboxylative coupling of α-keto acids with diselenides can generate selenoesters, which are valuable synthons in their own right. researchgate.net

Cascade reactions initiated from α-seleno ketones allow for the rapid assembly of complex cyclic and polycyclic systems. For example, a three-component cascade reaction involving cyclic ketones, aryl amines, and benzoylmethylene malonates can lead to the formation of tetrahydroindoles, a privileged scaffold in medicinal chemistry. nih.gov In this process, an enamine formed in situ from the cyclohexanone and aryl amine undergoes a Michael-type addition, followed by an intramolecular cyclization and dehydration sequence. nih.gov The ability of the phenylseleno group to be eliminated or to participate in further transformations makes it a valuable tool in designing such cascade processes. The development of new cascade reactions involving Cyclohexanone, 2-(phenylseleno)- is a promising area for future research, offering efficient pathways to structurally diverse molecules.

Strategic Integration into the Total Synthesis of Complex Natural Products and Analogues

The true test of a synthetic methodology lies in its ability to facilitate the construction of complex and biologically active natural products. Cyclohexanone, 2-(phenylseleno)- and related α-seleno carbonyl compounds have proven to be valuable intermediates in this regard.

The introduction of a phenylseleno group at the α-position of a ketone or lactone allows for subsequent elimination to form an α,β-unsaturated system, a common motif in many natural products. acs.orgacs.org This selenoxide elimination reaction is a mild and efficient method for introducing unsaturation. For example, α-phenylseleno lactones have been used as key intermediates in the synthesis of fused α-methylene lactones, a structural feature found in numerous sesquiterpene lactones with significant biological activity. acs.org

Furthermore, α-seleno aldehydes, which can be derived from the corresponding ketones, have been strategically employed in the synthesis of complex molecules. For instance, a highly enantioselective α-seleno aldehyde was used in a two-step sequence involving an in situ Wittig reaction to generate allylic selenides, which are precursors to α-hydroxy-(E)-β,γ-unsaturated esters. nih.gov The ability to control the stereochemistry at the α-position during the selenation step is crucial for the successful application of this strategy in the total synthesis of chiral natural products. The strategic placement and subsequent manipulation of the phenylseleno group in cyclohexanone-based intermediates will undoubtedly continue to play a significant role in the efficient synthesis of complex natural product analogues.

Expansion of Chiral Derivatization and Stereocontrol Strategies Using Cyclohexanone, 2-(phenylseleno)-

The control of stereochemistry is a central theme in modern organic synthesis, particularly in the preparation of chiral drugs and natural products. ox.ac.uk The development of methods for the asymmetric synthesis of α-seleno ketones, including chiral derivatives of Cyclohexanone, 2-(phenylseleno)-, is therefore of great importance.

Several strategies have been developed to achieve stereocontrol in the α-selenenylation of ketones. One approach involves the use of chiral catalysts or ligands. nih.gov For example, asymmetric cycloaddition reactions and selenolactonizations have been achieved with high enantioselectivity using chiral Lewis acid catalysts. nih.gov Organocatalysis has also emerged as a powerful tool for asymmetric α-selenenylation. Chiral organocatalysts, such as derivatives of proline and cinchona alkaloids, can effectively catalyze the enantioselective α-selenenylation of aldehydes and ketones. acs.orgnih.govresearchgate.net

Another strategy involves the use of chiral auxiliaries. By attaching a chiral auxiliary to the ketone substrate, the facial selectivity of the selenenylation reaction can be controlled, leading to the formation of a single diastereomer. Subsequent removal of the auxiliary provides the enantiomerically enriched α-seleno ketone. While direct asymmetric alkylation of ketones remains a challenge, the use of chiral enolates derived from ketones has proven to be an effective route to chiral α-substituted ketones. nih.gov The continued development of more efficient and selective methods for the chiral derivatization of Cyclohexanone, 2-(phenylseleno)- will expand its utility in asymmetric synthesis.

Stereocontrol StrategyMethodKey Features
Chiral CatalysisChiral Lewis acids, organocatalysts (e.g., proline derivatives)High enantioselectivity in α-selenenylation. acs.orgnih.gov
Chiral AuxiliariesCovalently attached chiral groupsControls facial selectivity of the reaction. nih.gov
Asymmetric OrganocatalysisCinchona alkaloid catalystsExcellent chemoselectivity and enantiomeric excess. nih.gov

Computational Chemistry for Predictive Synthesis and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the outcome of chemical transformations. nih.govacs.org In the context of Cyclohexanone, 2-(phenylseleno)- chemistry, computational studies have provided valuable insights into the intricacies of α-selenenylation reactions and the properties of the resulting compounds.

DFT calculations can be used to model the transition states of reactions, providing information about the reaction pathway and the factors that control selectivity. acs.org For example, theoretical studies on the L-proline and L-prolinamide catalyzed α-selenenylation of aldehydes have revealed that the rate-limiting step is the attack of the enamine intermediate on the selenium atom of the selenenylating reagent. acs.org These studies also highlighted the importance of hydrogen bonding interactions in stabilizing the transition state. acs.org

Furthermore, computational methods can be used to predict the electronic properties, stability, and reactivity of organoselenium compounds. acs.orgnih.gov Molecular Electrostatic Potential (MEP) analysis can indicate the most likely sites for electrophilic and nucleophilic attack, while Frontier Molecular Orbital (FMO) analysis can provide insights into the reactivity and kinetic stability of the molecules. acs.orgnih.gov Time-dependent DFT (TD-DFT) can be used to simulate spectroscopic data, allowing for a direct comparison with experimental results. acs.org The synergy between experimental and computational chemistry is crucial for the rational design of new synthetic methods and for a deeper understanding of the reactivity of compounds like Cyclohexanone, 2-(phenylseleno)-. The B3PW91/6-311G(2df,p) level of theory has been recommended for the prediction of geometries and energetics of organoselenium compounds. acs.org

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Modeling transition states, calculating electronic properties.Understanding reaction mechanisms, predicting reactivity and stability. acs.orgnih.govacs.org
Molecular Electrostatic Potential (MEP)Mapping electrostatic potential on the molecular surface.Identifying reactive sites for electrophilic and nucleophilic attack. nih.gov
Frontier Molecular Orbital (FMO) AnalysisExamining HOMO and LUMO energy levels.Assessing kinetic stability and reactivity. acs.org
Time-Dependent DFT (TD-DFT)Simulating UV-Vis and other spectra.Validating computational methods against experimental data. acs.org

Q & A

Basic: What are the common synthetic routes for preparing 2-(phenylseleno)cyclohexanone, and how do reaction conditions influence yield?

Methodological Answer:
2-(Phenylseleno)cyclohexanone is typically synthesized via selenophenylation of cyclohexanone derivatives. Key approaches include:

  • Electrophilic Selenation: Reacting cyclohexanone with phenylselenyl chloride (PhSeCl) in the presence of Lewis acids (e.g., BF₃·Et₂O) at low temperatures (-20°C to 0°C) to minimize side reactions. Yields (~60-75%) depend on stoichiometric control and moisture exclusion .
  • Oxidative Methods: Using hydrogen peroxide or tert-butyl hydroperoxide to oxidize phenylselenocyanate intermediates generated from cyclohexanone enolates. Solvent choice (e.g., THF vs. DCM) affects reaction kinetics and by-product formation .
  • Metal-Free Coupling: Transition-metal-free conditions, inspired by phenothiazine synthesis, involve cyclohexanone derivatives and selenophenols under acidic catalysis (e.g., p-toluenesulfonic acid), achieving moderate yields (50-65%) .

Optimize yields by controlling temperature, solvent polarity, and catalyst loading. Trace moisture or oxygen can lead to selenium oxide by-products, reducing efficiency.

Advanced: How can researchers address discrepancies in reported NMR spectral data for 2-(phenylseleno)cyclohexanone across different studies?

Methodological Answer:
Discrepancies in NMR data often arise from solvent effects, impurities, or conformational dynamics. To resolve these:

  • Standardize Conditions: Acquire spectra in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and report chemical shifts relative to TMS. Compare with literature values from databases like NIST .
  • 2D NMR Analysis: Use COSY and HSQC to confirm spin-spin coupling and assign overlapping signals. For example, the cyclohexanone carbonyl (δ ~208-210 ppm in 13C^{13}\text{C} NMR) should show no coupling to selenium in 77Se^{77}\text{Se} NMR .
  • Dynamic Effects: Low-temperature NMR (-40°C) can "freeze" ring-flipping in cyclohexanone, resolving axial/equatorial proton splitting (δ 1.5-2.5 ppm in 1H^{1}\text{H} NMR) .
    Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 255.02 for C₁₂H₁₄OSe) .

Basic: Which spectroscopic techniques are most effective for characterizing 2-(phenylseleno)cyclohexanone, and what key spectral features should be analyzed?

Methodological Answer:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR:
    • The cyclohexanone carbonyl carbon appears at δ ~205-210 ppm.
    • Selenium-adjacent protons (e.g., C-SePh) show deshielding (δ 2.8-3.2 ppm) with 3J^3J coupling (~8-10 Hz) .
  • IR Spectroscopy: A strong carbonyl stretch at ~1715 cm⁻¹ confirms the ketone group. Absence of O-H stretches (3200-3600 cm⁻¹) rules out enol tautomers .
  • Mass Spectrometry: HRMS should show [M+H]+ at m/z 255.02 (C₁₂H₁₄OSe). Fragmentation peaks at m/z 157 (loss of PhSe) and 98 (cyclohexanone ring cleavage) confirm the structure .
  • X-ray Crystallography: Resolve conformational ambiguities; the Se-C bond length (~1.93 Å) and C-Se-C angle (~95°) are critical validation metrics .

Advanced: What strategies can be employed to enhance the regioselectivity of selenophenylation reactions in cyclohexanone derivatives?

Methodological Answer:

  • Steric Control: Bulky directing groups (e.g., tert-butyl) at the α-position of cyclohexanone favor selenation at the less hindered site. Yields improve by 15-20% compared to unsubstituted substrates .
  • Catalytic Asymmetric Induction: Chiral Lewis acids (e.g., BINOL-derived catalysts) enable enantioselective selenation, achieving ee >80% in ketone derivatives .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, directing selenophenylation to the thermodynamically favored position. Kinetic control in non-polar solvents (e.g., toluene) may favor alternative pathways .
  • Computational Modeling: DFT studies predict favorable transition states for regioselective attack. For example, NBO analysis identifies electron-deficient carbons as selenation targets .

Basic: What are the recommended safety protocols when handling 2-(phenylseleno)cyclohexanone in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use butyl or Silver Shield® gloves, Tychem® BR suits, and NIOSH-approved respirators to prevent dermal/ocular exposure .
  • Ventilation: Work in a fume hood with >12 air changes/hour. Monitor airborne selenium compounds via OSHA Method ID-140 .
  • Spill Management: Absorb spills with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .
  • First Aid: For skin contact, wash with soap/water for 15 minutes. Eye exposure requires saline rinsing for 20 minutes. Seek medical evaluation for inhalation exposure .

Advanced: How do solvent polarity and catalyst choice impact the kinetics and mechanism of selenation reactions in cyclohexanone systems?

Methodological Answer:

  • Polar Solvents (e.g., DMSO): Stabilize ionic intermediates (e.g., enolate-phosphonium complexes), accelerating selenation rates (k ≈ 0.15 min⁻¹) but increasing side reactions (e.g., over-oxidation) .
  • Non-Polar Solvents (e.g., Toluene): Favor radical-mediated pathways, reducing by-products but requiring higher temperatures (80-100°C) and longer reaction times (12-24 hrs) .
  • Catalyst Effects: Lewis acids (e.g., ZnCl₂) lower activation energy by coordinating to the carbonyl oxygen, enhancing electrophilic attack. Transition-metal catalysts (e.g., Pd(OAc)₂) enable C-Se coupling via oxidative addition, but may introduce metal residues .
    Kinetic studies (e.g., Eyring plots) reveal entropy-driven mechanisms in non-polar solvents (ΔS‡ ~ -50 J/mol·K) vs. enthalpy-driven in polar media (ΔH‡ ~ 60 kJ/mol) .

Basic: What are the typical by-products formed during the synthesis of 2-(phenylseleno)cyclohexanone, and how can they be identified and minimized?

Methodological Answer:

  • Common By-Products:
    • Diselenides (PhSe-SePh): Formed via oxidative coupling; detect via HRMS (m/z 313.94) or UV-Vis (λmax ~ 260 nm) .
    • Over-Oxidized Ketones (e.g., cyclohexenone derivatives): Identified by GC-MS retention times and IR carbonyl shifts (~1680 cm⁻¹) .
  • Minimization Strategies:
    • Use anaerobic conditions (N₂/Ar atmosphere) to prevent selenium oxidation.
    • Add radical inhibitors (e.g., BHT) in metal-catalyzed reactions .
    • Purify via silica gel chromatography (hexane:EtOAc = 4:1) to separate diselenides .

Advanced: What computational methods support the prediction of reaction pathways and intermediate stability in the synthesis of selenium-containing cyclohexanone derivatives?

Methodological Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to model transition states. For example, the selenophenylation transition state shows a 1.8 Å Se-C bond and 90° bond angle .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction trajectories. Polar solvents stabilize charge-separated intermediates, reducing activation barriers by ~10 kcal/mol .
  • QSPR Models: Predict reaction yields using descriptors like electrophilicity index (ω) and solvent polarity (ET(30)). Training datasets from NIST kinetics data improve accuracy .
  • Machine Learning: Train neural networks on reaction databases (e.g., Reaxys) to recommend optimal conditions (solvent, catalyst) for new substrates .

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